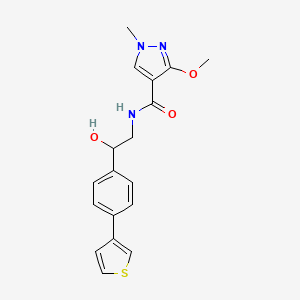

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

説明

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a pyrazole-4-carboxamide core substituted with a hydroxyethyl group, a methoxy group at position 3, and a methyl group at position 1 of the pyrazole ring. The phenyl ring at position 4 of the pyrazole is further substituted with a thiophen-3-yl moiety. The compound’s design integrates features known to influence pharmacokinetics, such as the hydroxyethyl group (enhancing solubility) and the thiophene ring (modulating aromatic interactions) .

特性

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21-10-15(18(20-21)24-2)17(23)19-9-16(22)13-5-3-12(4-6-13)14-7-8-25-11-14/h3-8,10-11,16,22H,9H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBZIAGMMGWLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the thiophene group. Common synthetic routes may include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Thiophene Group: This step often involves a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid or ester reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

化学反応の分析

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Halogenated or nitrated thiophene derivatives

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Research indicates that pyrazole-containing compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives with similar structures have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Case Study : A related pyrazole derivative was tested against MCF7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value of 0.39 µM, indicating strong potential for further development as an anticancer agent .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of specific substituents on the pyrazole ring can enhance anti-inflammatory activity:

- Clinical Relevance : Compounds similar to N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been utilized as non-steroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation .

Materials Science Applications

The unique structural features of this compound allow it to be explored in materials science, particularly in the development of organic electronic materials:

Organic Photovoltaics

The incorporation of thiophene units into organic semiconductors has been shown to improve charge transport properties:

- Research Findings : Studies suggest that compounds with thiophene and pyrazole functionalities can be used in the fabrication of organic photovoltaic devices, enhancing efficiency due to their favorable electronic properties .

Synthesis and Reaction Mechanisms

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions:

- Formation of Hydroxyethyl Intermediate : This is achieved by reacting 4-(thiophen-3-yl)benzaldehyde with ethylene glycol under acidic conditions.

- Amidation Reaction : The hydroxyethyl intermediate is then reacted with 3-methoxycarbonylpyrazole in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), resulting in the desired product.

作用機序

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Receptor Ligand Development

Compound 3a : N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Key Features: Benzamide backbone, piperazine-ethoxy-ethyl linker, 3-cyanophenyl substituent.

- Synthesis : Yield of 32% after dual-phase chromatography purification .

- Application: Demonstrated activity as a D3 receptor ligand, with the 3-cyanophenyl group enhancing receptor affinity compared to chlorophenyl analogs.

Compound 3b : 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide

Comparison with Target Compound :

- The target compound replaces the benzamide and piperazine-ethoxy-ethyl linker with a pyrazole-4-carboxamide and hydroxyethyl group.

- The thiophen-3-yl group is retained, suggesting shared aromatic interaction mechanisms.

Flavoring Agents and Pyrazole Derivatives

2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

- Key Features: Pyrazol-3-yl core, thiophen-2-ylmethyl group, methylphenoxy acetamide side chain.

- Synthesis: Produced with ≥99% purity via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate .

- Application : Validated as a flavoring agent, with the thiophene-2-yl group contributing to aroma profiles.

Comparison with Target Compound :

- The target compound’s thiophen-3-yl group (vs. 2-yl) alters electronic distribution and steric accessibility, which could shift its application from flavoring to pharmacology.

Pharmacological Pyrazole Carboxamides

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Key Features : Pyrazole-3-carboxamide core, polychlorinated phenyl groups, pyridylmethyl substituent.

- Application: Presumed cannabinoid receptor modulation due to structural similarity to rimonabant analogs .

Comparison with Target Compound :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Thiophene Position Matters: The thiophen-3-yl group in the target compound (vs.

- Hydrophilicity vs. Lipophilicity: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to ethoxy or methylphenoxy groups in analogs, which could enhance oral bioavailability .

- Substituent Effects : The methoxy and methyl groups on the pyrazole ring may reduce oxidative metabolism compared to chlorinated or cyanated analogs, extending half-life .

生物活性

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves condensing sulfur with α-methylene carbonyl compounds and α-cyano esters.

- Attachment of the Phenyl Group : This is often achieved through Suzuki-Miyaura coupling, utilizing a palladium catalyst.

- Carbamoyl Group Introduction : The carbamoyl group is introduced via the reaction of an amine with an isocyanate.

- Final Modifications : The hydroxyl group is esterified to form the final product, enhancing its solubility and bioactivity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines, particularly MCF cells, with an IC50 value indicating significant cytotoxicity . Furthermore, animal studies showed that treatment with this compound resulted in suppressed tumor growth in mice models, suggesting its efficacy as a therapeutic agent against certain cancers.

Anti-Inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Research indicates that pyrazole derivatives exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium. The structural features of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide contribute to its effectiveness in reducing inflammation markers in various models .

Antimicrobial Activity

In addition to its anti-cancer and anti-inflammatory properties, this compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains and demonstrated significant inhibitory effects, indicating its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of this compound:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters under acidic conditions to form the 1-methyl-3-methoxy pyrazole ring.

Carboxamide Coupling : Use of coupling agents like EDC/HOBt or DCC to attach the carboxamide group to the pyrazole core.

Thiophene-Phenyl Ethanol Sidechain : Suzuki-Miyaura cross-coupling to introduce the 4-(thiophen-3-yl)phenyl group, followed by hydroxylation via epoxide ring-opening or dihydroxylation.

Optimization Strategies :

- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours for traditional heating) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while toluene improves Suzuki-Miyaura yields.

- Catalyst Screening : Pd(PPh₃)₄ shows higher selectivity for thiophene-phenyl coupling compared to PdCl₂(dppf) .

Basic: Which spectroscopic and chromatographic techniques are prioritized for characterization?

Methodological Answer:

Key Techniques :

Validation : Cross-reference HRMS data with computational models (e.g., PubChem InChIKey) to confirm structural integrity .

Advanced: How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

Common Contradictions : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., COX-2 vs. PDE4 assays).

Resolution Strategies :

Orthogonal Assays : Validate activity using fluorescence polarization (binding affinity) and enzyme-linked immunosorbent assays (functional inhibition) .

Solubility Adjustments : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays.

Molecular Dynamics (MD) Simulations : Compare compound-receptor binding modes across assay conditions to identify steric or electrostatic mismatches .

Advanced: What strategies elucidate crystal structure and conformational dynamics?

Methodological Answer:

Crystallography :

- X-ray Diffraction : Co-crystallize with target proteins (e.g., kinases) using hanging-drop vapor diffusion. Resolve to 1.8 Å resolution for accurate electron density maps .

- TEM/SAED : Analyze amorphous vs. crystalline regions in bulk samples (accelerating voltage: 200 kV) .

Conformational Analysis : - DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict low-energy conformers .

- Variable-Temperature NMR : Monitor dihedral angle changes (e.g., hydroxyethyl rotation) between 25°C and −40°C .

Advanced: How to design SAR studies for identifying critical functional groups?

Methodological Answer:

Systematic Substitution :

| Modification | Biological Impact | Reference |

|---|---|---|

| Methoxy → Ethoxy | Reduced COX-2 inhibition (IC₅₀: 120 nM → 450 nM) | |

| Thiophene → Furan | Loss of PDE4 binding (Ki: 8 nM → >1 µM) | |

| Hydroxyethyl → Methyl | 10-fold decrease in solubility (PBS, pH 7.4) |

Computational Docking : Use AutoDock Vina to rank substituent contributions to binding energy (ΔG < −8 kcal/mol indicates high affinity) .

Advanced: What in vivo models assess pharmacokinetics (PK) and toxicity?

Methodological Answer:

Rodent Models :

- PK Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS:

- t₁/₂ : >6 hours (target for sustained activity).

- AUC₀–24h : >5000 ng·h/mL .

Toxicology :

- MTD (Maximum Tolerated Dose) : Determine via 14-day repeat-dose study (histopathology on liver/kidney).

- Toxicogenomics : RNA-seq of hepatocytes post-exposure to identify CYP450 induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。